4-chloro-N-(6-methoxypyridin-3-yl)benzamide
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Overview
Description
4-chloro-N-(6-methoxypyridin-3-yl)benzamide is an organic compound belonging to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 6-methoxypyridin-3-yl moiety
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized as part of a series of novel derivatives for their anti-tubercular activity .
Mode of Action
The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxypyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 6-methoxypyridin-3-amine.
Amide Bond Formation: The carboxylic acid group of 4-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 6-methoxypyridin-3-amine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are utilized.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
4-chloro-N-(6-methoxypyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide
Uniqueness
4-chloro-N-(6-methoxypyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methoxypyridin-3-yl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-(6-methoxypyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-7-6-11(8-15-12)16-13(17)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJMNHPYFASGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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